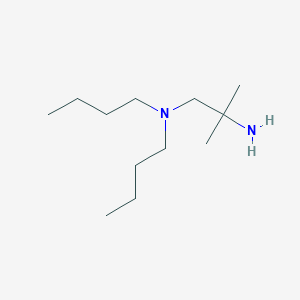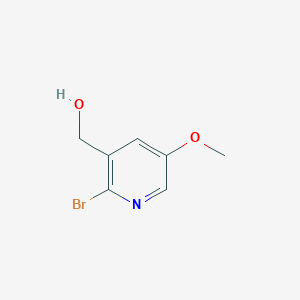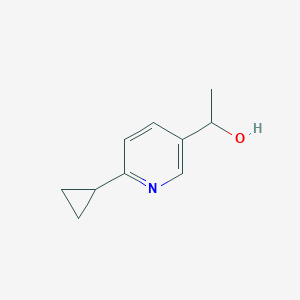
1-(2-(4-Isothiocyanatophenoxy)ethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-Isothiocyanatophenoxy)ethyl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to an ethyl chain, which is further connected to a phenoxy group substituted with an isothiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Isothiocyanatophenoxy)ethyl)pyrrolidine typically involves the reaction of 4-isothiocyanatophenol with 2-bromoethylpyrrolidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoethylpyrrolidine, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Isothiocyanatophenoxy)ethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-(4-Isothiocyanatophenoxy)ethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(4-Isothiocyanatophenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiocyanate group is known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-Isothiocyanatophenoxy)ethyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-(2-(4-Isothiocyanatophenoxy)ethyl)morpholine: Contains a morpholine ring.
1-(2-(4-Isothiocyanatophenoxy)ethyl)azetidine: Features an azetidine ring.
Uniqueness
1-(2-(4-Isothiocyanatophenoxy)ethyl)pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different ring systems.
Properties
CAS No. |
50609-00-2 |
|---|---|
Molecular Formula |
C13H16N2OS |
Molecular Weight |
248.35 g/mol |
IUPAC Name |
1-[2-(4-isothiocyanatophenoxy)ethyl]pyrrolidine |
InChI |
InChI=1S/C13H16N2OS/c17-11-14-12-3-5-13(6-4-12)16-10-9-15-7-1-2-8-15/h3-6H,1-2,7-10H2 |
InChI Key |
WKGAFKNWVGABDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazole-4-sulfonamide, N-(6-methoxy-3-pyridinyl)-1,2-dimethyl-N-[[5-(2-methylphenyl)-2-pyridinyl]methyl]-](/img/structure/B13930639.png)
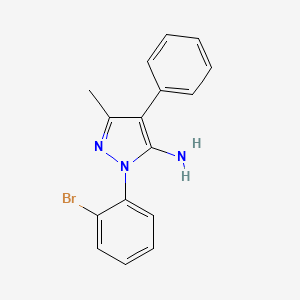

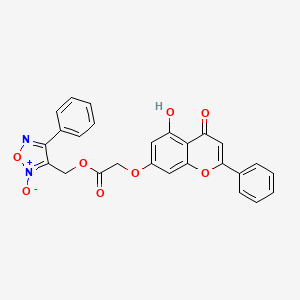
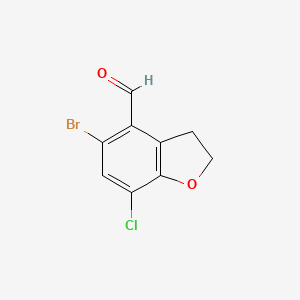
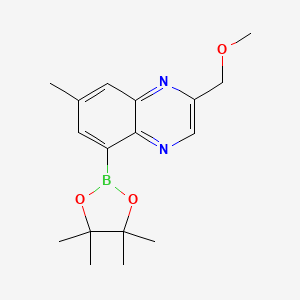
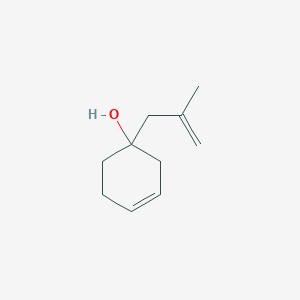
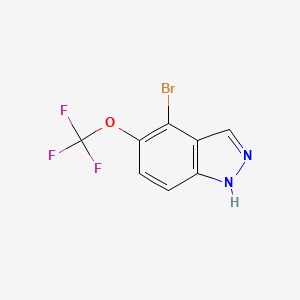
![n-[2-(Furan-2-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13930685.png)
![5-Bromo-7-methylbenzo[D]isothiazole](/img/structure/B13930686.png)
